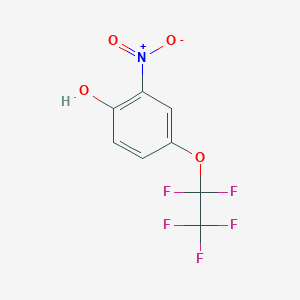

2-nitro-4-(pentafluoroethoxy)phenol

Description

Propriétés

IUPAC Name |

2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO4/c9-7(10,11)8(12,13)18-4-1-2-6(15)5(3-4)14(16)17/h1-3,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAGJDQBQVSYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Molecular Structure Analysis of 2-nitro-4-(pentafluoroethoxy)phenol

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and spectroscopic characteristics of 2-nitro-4-(pentafluoroethoxy)phenol. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of a nitrophenol scaffold with a polyfluorinated ether substituent. The nitro group, a potent electron-withdrawing moiety, is a common feature in various biologically active compounds.[1] Concurrently, the incorporation of polyfluorinated groups, such as the pentafluoroethoxy group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] This guide offers a robust framework for the synthesis and detailed structural elucidation of this compound, leveraging established principles of organic chemistry and spectroscopic analysis.

Introduction: The Rationale for 2-nitro-4-(pentafluoroethoxy)phenol in Modern Chemistry

The strategic combination of a nitro group and a pentafluoroethoxy group on a phenol ring creates a molecule with a unique electronic and steric profile. The nitro group significantly increases the acidity of the phenolic proton and influences the electron density of the aromatic ring, making it a key component in the development of various therapeutic agents.[1][4][5] The pentafluoroethoxy group, a less explored analogue of the more common trifluoromethoxy group, offers similar electronic properties but with increased bulk, which can be advantageous in tuning a molecule's pharmacokinetic profile.[2][6][7]

This guide will provide a detailed protocol for the synthesis of 2-nitro-4-(pentafluoroethoxy)phenol, followed by a thorough analysis of its molecular structure using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectroscopic data will be explained in detail, providing a self-validating system for researchers.

Proposed Synthesis of 2-nitro-4-(pentafluoroethoxy)phenol

The synthesis of 2-nitro-4-(pentafluoroethoxy)phenol can be achieved through the electrophilic nitration of 4-(pentafluoroethoxy)phenol. The hydroxyl and pentafluoroethoxy groups are both ortho-, para-directing. However, the hydroxyl group is a more powerful activating group, and the para position is blocked, thus directing the incoming nitro group to the ortho position.

Caption: Proposed synthetic pathway for 2-nitro-4-(pentafluoroethoxy)phenol.

Experimental Protocol: Synthesis

Materials:

-

4-(pentafluoroethoxy)phenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-(pentafluoroethoxy)phenol in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The use of a pre-mixed nitrating agent helps to control the exothermic reaction.[8]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over ice and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-nitro-4-(pentafluoroethoxy)phenol.

Spectroscopic Analysis and Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.[9]

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[9]

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Phenolic OH | 10.0 - 11.0 | s (broad) | The phenolic proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the ortho-nitro group and the electron-withdrawing nature of the substituents.[10][11] |

| H-3 | 8.0 - 8.2 | d | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |

| H-5 | 7.3 - 7.5 | dd | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| H-6 | 7.1 - 7.3 | d | This proton is ortho to the pentafluoroethoxy group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-5. |

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-O (Phenolic) | 150 - 155 | The carbon bearing the hydroxyl group is expected in this region. |

| C-O (Ether) | 145 - 150 | The carbon attached to the pentafluoroethoxy group will be downfield. |

| C-NO₂ | 135 - 140 | The carbon attached to the nitro group will be deshielded. |

| Aromatic CH | 115 - 130 | The remaining aromatic carbons will appear in this range. |

| CF₂ | 115 - 125 (t) | The carbon of the CF₂ group will be split into a triplet by the adjacent CF₃ group. |

| CF₃ | 118 - 128 (q) | The carbon of the CF₃ group will be split into a quartet by the adjacent CF₂ group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13]

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3400 | Strong, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ stretch | 1340 - 1380 | Strong |

| C-O stretch (ether) | 1200 - 1250 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14][15]

Predicted Mass Spectral Data:

| m/z | Interpretation |

| [M]⁺ | Molecular ion peak. |

| [M - 46]⁺ | Loss of the nitro group (NO₂). |

| [M - 119]⁺ | Loss of the pentafluoroethyl group (C₂F₅). |

Physicochemical Properties and Potential Applications

The introduction of the pentafluoroethoxy group is expected to increase the lipophilicity of the molecule compared to its non-fluorinated or trifluoromethoxy counterparts. This property is often desirable in drug candidates as it can improve membrane permeability.[6] The strong electron-withdrawing nature of both the nitro and pentafluoroethoxy groups will significantly lower the pKa of the phenolic proton, making it more acidic than phenol.

The 2-nitro-4-(pentafluoroethoxy)phenol scaffold holds potential in several areas:

-

Drug Discovery: As an intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization.[4][16] The overall structure could be explored for various biological activities, including as an antimicrobial or anticancer agent, areas where nitrophenols have shown promise.[1]

-

Materials Science: The polar nature of the molecule could make it a candidate for applications in nonlinear optics or as a component in specialized polymers.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and molecular structure analysis of 2-nitro-4-(pentafluoroethoxy)phenol. By leveraging established chemical principles and analogous data from related compounds, a clear pathway for its preparation and characterization has been presented. The detailed spectroscopic predictions provide a solid foundation for researchers to confirm the identity and purity of the synthesized compound. The unique combination of functional groups in this molecule makes it a promising candidate for further investigation in both medicinal chemistry and materials science.

References

- The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Fluoroalkyl Ethers for Drug Design. (n.d.). Enamine.

-

4-Nitrophenol. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Bassetto, M., Ferla, S., & Pertusati, F. (2015). Polyfluorinated groups in medicinal chemistry. Future Medicinal Chemistry, 7(4), 527–546. [Link]

-

Nitrophenols. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Pentafluoroethoxy. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Method for preparing 2-fluoro-4-nitrophenol. (n.d.). Eureka | Patsnap. Retrieved February 15, 2026, from [Link]

-

Dixit, V., & Yadav, R. A. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2-Nitrophenol. Journal of Physical Chemistry & Biophysics, 5(4). [Link]

-

Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Method for preparing 2-fluoro-4-nitrophenol. (n.d.). Google Patents.

-

Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Eureka | Patsnap. Retrieved February 15, 2026, from [Link]

-

2-Nitro-4-phenylphenol. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

-

1H-NMR - NOP - Sustainability in the organic chemistry lab course. (n.d.). Retrieved February 15, 2026, from [Link]

-

5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (n.d.). Retrieved February 15, 2026, from [Link]

-

Phenol, 4-nitro-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

-

Theoretical infrared spectrum and revised assignment for para-nitrophenol. Density functional theory studies. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Bi, S., Wu, Y.-Z., Zhou, Y.-X., Tang, J.-G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1378. [Link]

-

Spectroscopy of Alcohols and Phenols. (2023, January 14). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

2-Nitro-4-((trifluoromethyl)thio)phenol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Mass spectrum of 4-nitro phenol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

2-Nitro-4-(trifluoromethyl)phenol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 3. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. Phenol, 4-nitro- [webbook.nist.gov]

- 15. 2-Nitrophenol(88-75-5) MS spectrum [chemicalbook.com]

- 16. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 2-Nitro-4-(pentafluoroethoxy)phenol from Phenolic Precursors

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic pathway for 2-nitro-4-(pentafluoroethoxy)phenol, a valuable fluorinated building block for pharmaceutical and materials science applications. The proposed strategy commences with readily available phenolic precursors and is divided into two primary stages: the synthesis of the key intermediate, 4-(pentafluoroethoxy)phenol, followed by a highly selective ortho-nitration. This document elucidates the strategic rationale behind the chosen pathway, details the mechanistic principles governing the transformations, and provides field-proven experimental protocols. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and structurally related compounds.

Strategic Retrosynthesis and Mechanistic Rationale

The synthesis of 2-nitro-4-(pentafluoroethoxy)phenol presents a classic challenge in aromatic chemistry: the controlled, regioselective introduction of substituents onto a phenol scaffold. A logical retrosynthetic analysis disconnects the target molecule at the C-NO₂ and C-O(pentafluoroethyl) bonds, suggesting a forward synthesis that involves the nitration of a 4-(pentafluoroethoxy)phenol intermediate.

Caption: Retrosynthetic analysis of the target compound.

This forward-synthetic approach is strategically sound for two primary reasons related to the principles of electrophilic aromatic substitution:

-

Dominant Directing Effect of the Hydroxyl Group : The hydroxyl (-OH) group is a powerful activating ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance (+M effect).[1][2][3][4]

-

Influence of the Pentafluoroethoxy Group : The pentafluoroethoxy (-OCF₂CF₃) group is strongly electron-withdrawing through its inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms.[1] While such groups are typically deactivating and meta-directing, the directing effect of the strongly activating hydroxyl group will overwhelmingly govern the position of electrophilic attack.[4]

With the para-position occupied by the -OCF₂CF₃ group, the powerful ortho-directing influence of the hydroxyl group selectively guides the incoming nitronium ion (NO₂⁺) to one of the two equivalent ortho-positions (C2 or C6), making the final nitration step highly regioselective.

Synthesis of Key Precursor: 4-(Pentafluoroethoxy)phenol

The synthesis of the 4-(pentafluoroethoxy)phenol intermediate is the critical first stage. While various methods for perfluoroalkoxylation exist, a common and effective strategy involves the reaction of a suitable phenoxide with a source of the pentafluoroethyl group. A plausible and scalable approach starts from hydroquinone, leveraging the differential reactivity of its two hydroxyl groups.

Causality of Experimental Design

The chosen method involves the generation of a monophenoxide from hydroquinone, which then acts as a nucleophile. Tetrafluoroethylene (TFE) is a potent electrophile for this purpose, though its use requires specialized equipment due to its gaseous nature and tendency to form explosive peroxides.[5] The reaction is performed in the presence of a fluoride source, such as potassium fluoride, which catalyzes the addition of the phenoxide to TFE and subsequent rearrangement to form the pentafluoroethoxy group.

Detailed Experimental Protocol: Synthesis of 4-(Pentafluoroethoxy)phenol

Materials:

-

Hydroquinone

-

Potassium Carbonate (K₂CO₃)

-

Potassium Fluoride (KF, spray-dried)

-

Tetrafluoroethylene (TFE) gas

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple is charged with hydroquinone (1.0 eq), potassium carbonate (0.8 eq), and spray-dried potassium fluoride (0.1 eq). The vessel is sealed and purged with nitrogen.

-

Solvent Addition: Anhydrous DMF is added via cannula. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the monophenoxide.

-

Introduction of TFE: The reactor is cooled to 0 °C. Tetrafluoroethylene (TFE) gas is introduced into the reactor, pressurizing it to approximately 2-3 atm.

-

Reaction: The reaction mixture is heated to 60-70 °C and stirred vigorously. The reaction progress is monitored by observing the pressure drop as the TFE is consumed. The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, the reactor is carefully vented. The reaction mixture is transferred to a separatory funnel containing diethyl ether and 1 M HCl. The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(pentafluoroethoxy)phenol.

Tabulated Reaction Parameters

| Parameter | Value | Rationale |

| Hydroquinone | 1.0 eq | Starting phenol precursor. |

| K₂CO₃ | 0.8 eq | Sub-stoichiometric amount to favor mono-deprotonation. |

| KF | 0.1 eq | Catalytic source of fluoride to facilitate addition to TFE. |

| Solvent | Anhydrous DMF | Aprotic polar solvent to dissolve reagents and phenoxide. |

| Temperature | 60-70 °C | Provides sufficient thermal energy to overcome activation barrier. |

| Pressure (TFE) | 2-3 atm | Ensures sufficient concentration of gaseous reactant. |

Regioselective Nitration to 2-Nitro-4-(pentafluoroethoxy)phenol

The final step is the selective nitration at the position ortho to the hydroxyl group. Phenolic compounds are highly susceptible to oxidation and over-nitration under harsh conditions (e.g., concentrated H₂SO₄/HNO₃). Therefore, milder, and more selective nitrating systems are vastly superior for this transformation.

Selection of Nitrating Agent: A Self-Validating System

A system employing ammonium nitrate (NH₄NO₃) with potassium hydrogen sulfate (KHSO₄) as a solid acid catalyst provides an efficient and highly regioselective method for the ortho-nitration of phenols.[6] This system is advantageous because:

-

Mild Conditions: The reaction proceeds under reflux in a common organic solvent, avoiding the hazards of mixed acids.[6]

-

High Ortho-Selectivity: For 4-substituted phenols, this method has been shown to yield the 2-nitro product with high selectivity.[6]

-

Simplicity: The reagents are inexpensive, easy to handle, and the work-up is straightforward.

The reaction mechanism involves the in-situ generation of the nitronium ion (NO₂⁺) electrophile, which is then attacked by the electron-rich phenol ring, with the directing effects previously discussed ensuring exclusive ortho-substitution.

Caption: Overall synthetic workflow.

Detailed Experimental Protocol: Ortho-Nitration

Materials:

-

4-(Pentafluoroethoxy)phenol

-

Ammonium nitrate (NH₄NO₃)

-

Potassium hydrogen sulfate (KHSO₄)

-

Acetonitrile (MeCN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(pentafluoroethoxy)phenol (1.0 eq), ammonium nitrate (2.0 eq), and potassium hydrogen sulfate (0.05 eq).

-

Solvent Addition: Add acetonitrile as the solvent.

-

Reaction: The mixture is magnetically stirred and heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid catalyst and salts. The residue is washed with fresh acetonitrile.

-

Isolation: The combined filtrate is treated with anhydrous Na₂SO₄, stirred for 15 minutes, and filtered. The solvent is removed from the filtrate by rotary evaporation.

-

Purification: The resulting crude solid is purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the final product, 2-nitro-4-(pentafluoroethoxy)phenol.

Tabulated Reaction Parameters

| Parameter | Value/Reagent | Rationale |

| Substrate | 4-(Pentafluoroethoxy)phenol | The key intermediate. |

| Nitrating Agent | NH₄NO₃ (2.0 eq) | Mild source of the nitro group.[6] |

| Catalyst | KHSO₄ (0.05 eq) | Solid acid catalyst to generate the nitronium ion.[6] |

| Solvent | Acetonitrile (MeCN) | Aprotic polar solvent suitable for the reaction temperature. |

| Temperature | Reflux | Provides thermal energy for the reaction. |

| Monitoring | TLC | Allows for tracking of substrate consumption. |

Conclusion

The synthesis of 2-nitro-4-(pentafluoroethoxy)phenol can be achieved efficiently and with high regiochemical control through a two-stage process starting from hydroquinone. The key strategic elements are the initial formation of the 4-(pentafluoroethoxy)phenol intermediate, followed by a highly selective ortho-nitration using a mild and effective nitrating system such as NH₄NO₃/KHSO₄. This pathway leverages fundamental principles of electrophilic aromatic substitution, where the powerful activating and ortho-directing nature of the phenolic hydroxyl group dictates the outcome of the final transformation. The protocols described herein provide a reliable foundation for the laboratory-scale synthesis of this and other similarly substituted nitrophenols.

References

-

Wikipedia. (n.d.). Tetrafluoroethylene. Retrieved from [Link]

-

Sh. G., Yahia, S. K., & M., S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Dergipark. Retrieved from [Link]

-

Varma, R. S., & Naicker, K. P. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2003(15), 124-133. Retrieved from [Link]

-

Bratulescu, G. (2009). Solvent-free phase-vanishing reactions with PTFE (Teflon®) as a phase screen. Beilstein Journal of Organic Chemistry, 5, 75. Retrieved from [Link]

-

Hajipour, A. R., & Zarei, A. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. Journal of the Iranian Chemical Society, 3(4), 385-390. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

- Kanno, H., et al. (1998). Selective nitration of phenol derivatives. U.S. Patent No. 5,847,231. Washington, DC: U.S. Patent and Trademark Office.

-

Joshi, A. V., Baidoosi, M., Mukhopadhyay, S., & Sasson, Y. (2003). Nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts. Organic Process Research & Development, 7(1), 95-97. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Survival Technologies Ltd. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. Retrieved from [Link]

-

Smith, D. M., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Chemical Communications, 55(8), 1039-1042. Retrieved from [Link]

-

Funasaka, S., et al. (2014). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. Retrieved from [Link]

-

The Essential Chemical Industry. (n.d.). Poly(tetrafluoroethene) (Polytetrafluoroethylene). Retrieved from [Link]

-

Wipf Group. (n.d.). Substitutent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. Retrieved from [Link]

-

Spivey, A. C. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles [Lecture Notes]. Imperial College London. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds formed by reaction of phenols 6, 7, 9 and 10 with TFA-d. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Protocols for O-Alkylation of 2-nitro-4-(pentafluoroethoxy)phenol via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic substitution reactions of 2-nitro-4-(pentafluoroethoxy)phenol. The primary focus is on the O-alkylation of the phenolic hydroxyl group, a reaction commonly known as the Williamson ether synthesis. Due to the presence of potent electron-withdrawing nitro (-NO₂) and pentafluoroethoxy (-OCF₂CF₃) groups, this substrate exhibits significantly increased acidity, allowing for facile deprotonation and subsequent reaction with a range of electrophiles. This note details the mechanistic principles, selection of reagents, step-by-step experimental procedures, and troubleshooting strategies to enable researchers to effectively utilize this versatile building block in synthetic applications.

Part 1: Theoretical and Mechanistic Considerations

Substrate Reactivity Profile

The reactivity of 2-nitro-4-(pentafluoroethoxy)phenol is dominated by two key features:

-

Enhanced Acidity: The phenolic proton is highly acidic. Both the ortho-nitro group and the para-pentafluoroethoxy group are powerful electron-withdrawing substituents. They effectively delocalize the negative charge of the corresponding phenoxide ion through resonance and inductive effects, thereby stabilizing the conjugate base.[1][2][3][4] This enhanced acidity (lower pKa compared to phenol) means that relatively mild bases, such as potassium carbonate, are often sufficient to achieve complete deprotonation.[5][6] This contrasts with less activated phenols that may require stronger bases like sodium hydride (NaH).[7]

-

Nucleophilicity of the Phenoxide: Upon deprotonation, the resulting 2-nitro-4-(pentafluoroethoxy)phenoxide is an excellent oxygen-centered nucleophile. It can readily participate in bimolecular nucleophilic substitution (Sₙ2) reactions with suitable electrophiles, most commonly primary alkyl halides or sulfonates.[5][8][9]

The Williamson Ether Synthesis Mechanism

The O-alkylation of this substrate follows the well-established Williamson ether synthesis pathway, which is a cornerstone of ether formation in organic chemistry.[8] The reaction proceeds via a concerted Sₙ2 mechanism.[10][11]

-

Deprotonation: A base removes the acidic proton from the hydroxyl group to form a highly stabilized phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion acts as the nucleophile, executing a backside attack on the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).

-

Displacement: Simultaneously with the nucleophilic attack, the leaving group (e.g., a halide ion) is displaced, forming the new C-O bond of the aryl ether product.[9][11]

Caption: Sₙ2 Mechanism for O-Alkylation.

Part 2: General Protocol and Reagent Selection

The synthesis of ethers from 2-nitro-4-(pentafluoroethoxy)phenol is typically performed as a one-pot reaction. The choice of base, solvent, and alkylating agent is critical for achieving high yields and minimizing side reactions.

Reagent Selection Guide

| Reagent Class | Common Examples | Rationale & Causality |

| Base | K₂CO₃, Cs₂CO₃, NaOH, KOH | Due to the high acidity of the starting phenol, mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective and easy to handle.[5][7] They are sufficiently strong to ensure complete deprotonation. Stronger bases like NaH are generally unnecessary and introduce handling risks (e.g., moisture sensitivity). |

| Solvent | DMF, Acetonitrile (CH₃CN), Acetone | Polar aprotic solvents are ideal for Sₙ2 reactions.[11][12] They solvate the cation of the base (e.g., K⁺) but do not form strong hydrogen bonds with the phenoxide nucleophile, leaving it "naked" and highly reactive.[12] DMF and acetonitrile are excellent choices for their solvating power and appropriate boiling points. |

| Alkylating Agent | R-I, R-Br, R-OTs (tosylate) | The reaction works best with primary (1°) or methyl halides.[7][9] Iodides are typically more reactive than bromides. Secondary (2°) halides can also be used but may lead to competing E2 elimination, especially at higher temperatures, resulting in alkene byproducts.[8][13] Tertiary (3°) halides are unsuitable as they will almost exclusively undergo elimination.[9] |

Experimental Workflow

The overall process follows a logical sequence from reaction setup to product isolation. Careful execution of each step is key to a successful synthesis.

Caption: General Experimental Workflow.

Part 3: Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard O-Alkylation with a Primary Alkyl Halide

This protocol describes a typical procedure for the reaction with ethyl iodide.

Materials:

-

2-nitro-4-(pentafluoroethoxy)phenol (1.0 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Ethyl Iodide (1.2 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2-nitro-4-(pentafluoroethoxy)phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).

-

Deprotonation: Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add ethyl iodide (1.2 eq.) to the stirring suspension.

-

Heating: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 2-6 hours).[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous phase three times with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ether product.

Part 4: Data Interpretation & Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Incomplete deprotonation (base too weak or wet).2. Alkylating agent is unreactive.3. Insufficient temperature. | 1. Ensure base is anhydrous. Use a stronger base (e.g., Cs₂CO₃) or switch to a stronger base/solvent system (e.g., NaH in THF).[7]2. Switch to a more reactive alkyl halide (I > Br > Cl) or use an alkyl tosylate.3. Increase reaction temperature, but monitor for decomposition. |

| Recovery of Starting Material | 1. Insufficient amount of alkylating agent.2. Reaction time is too short.3. Deactivation of alkylating agent by water. | 1. Use a slight excess of the alkylating agent (1.2-1.5 eq.).[6]2. Allow the reaction to run longer, confirming completion with TLC/LC-MS.3. Ensure all reagents and solvents are anhydrous. |

| Formation of Side Products | 1. Elimination (E2): Occurs with 2° alkyl halides, especially at high temperatures.[13]2. C-Alkylation: The phenoxide is an ambident nucleophile, though O-alkylation is strongly favored.[5] | 1. Use a 1° alkyl halide if possible. Lower the reaction temperature. Use a less-hindered base.2. This is generally minimal with this substrate, but solvent choice can influence the O/C ratio. Polar aprotic solvents like DMF favor O-alkylation.[6] |

Conclusion

2-nitro-4-(pentafluoroethoxy)phenol is a highly activated substrate ideally suited for O-alkylation via the Williamson ether synthesis. The strong electron-withdrawing groups facilitate easy deprotonation under mild conditions, making it a versatile precursor for the synthesis of a wide array of aryl ethers. By carefully selecting a primary alkylating agent, a polar aprotic solvent, and an appropriate inorganic base, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein offer a robust framework for the successful application of this compound in pharmaceutical and materials science research.

References

-

Synform. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Reddit. (2025, January 6). is 2-nitrophenol less acidic than 4-nitrophenol because it has less resonance forms... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Publications. (2010, February 8). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]

-

ACS Publications. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]

-

RSC Publishing. (n.d.). Aluminium-catalysed synthesis of aryl enol ethers from phenols and dimethyl ketals. Retrieved from [Link]

-

Pharma Education. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

-

Filo. (2025, May 10). Design a series of nitro substituted phenols. Compare its acidity order... Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

- Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.

-

Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

-

Uppsala University. (n.d.). Homework 3 – 2017/04/11. Retrieved from [Link]

-

Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

-

Quora. (2018, May 7). What is the order by acid strength of phenol, o-nitrophenol, and 2, 4-dinitro phenol? Retrieved from [Link]

-

University of Calgary. (n.d.). Q5. In the box below, you are given the pKå values for a series of compounds... Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]

-

Quora. (2017, August 21). Which is more acidic, phenol or 4-nitrophenol? Retrieved from [Link]

-

American Academic Publisher. (2024, September 15). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. Retrieved from [Link]

-

Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

-

Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

Sources

- 1. sips.org.in [sips.org.in]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. Design a series of nitro substituted phenols. Compare its acidity order ... [askfilo.com]

- 4. quora.com [quora.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. SN2 reaction - Wikipedia [en.wikipedia.org]

- 12. SN2 Reaction Mechanism [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Safe Handling and Optimization Protocols for Fluorinated Nitrophenols in Drug Discovery

Abstract

Fluorinated nitrophenols (FNPs) are high-value pharmacophores and intermediates in the synthesis of bioisosteres, PET imaging tracers, and agrochemicals. However, their dual functionality—combining the acidity of phenols with the energetic instability of nitro groups—creates a unique hazard profile. This guide synthesizes field-proven handling protocols with mechanistic toxicology to ensure researcher safety and experimental reproducibility.

Part 1: Chemical Safety Profile & Hazard Assessment

The "Why" Behind the Hazard: Mechanism of Toxicity

Unlike standard organic acids, FNPs act as protonophoric uncouplers of oxidative phosphorylation. Their lipophilic fluorine substituent facilitates membrane permeation, while the nitro group stabilizes the anionic charge.

Mechanism:

-

Protonation: In the acidic intermembrane space of the mitochondria, the FNP accepts a proton.

-

Translocation: The neutral, lipophilic molecule diffuses across the inner mitochondrial membrane.

-

Dissociation: In the alkaline matrix, the proton dissociates.

-

Collapse: This cycle dissipates the electrochemical proton gradient (

) required for ATP synthesis, leading to metabolic collapse and hyperthermia.

Figure 1: Mechanism of protonophoric uncoupling by fluorinated nitrophenols. The cycle bypasses ATP synthase, converting metabolic energy directly into heat.

Thermal & Explosion Hazards

While mono-nitrophenols are generally more stable than polynitro compounds (e.g., picric acid), they retain significant energetic potential.

-

The Salt Hazard: FNP salts (sodium/potassium nitrophenolates) are significantly less stable than the parent phenol. Heating an alkaline solution of FNPs to dryness can trigger detonation.

-

Decomposition: Differential Scanning Calorimetry (DSC) data often shows exothermic decomposition starting >200°C, but the presence of bases or metals lowers this onset temperature drastically.

Part 2: Storage & Stability Protocols

To maintain compound integrity and safety, adhere to the "C.D.I." Protocol :

| Parameter | Requirement | Rationale |

| C ool | < 15°C | Retards thermal decomposition and autocatalytic oxidation. |

| D ry | Desiccator | Moisture promotes acidity changes and potential corrosion of containers. |

| I nert | Argon/Nitrogen | Prevents oxidative darkening (quinone formation). |

Critical Storage Rule: Never store FNPs in metal containers or with metal spatulas inside. Formation of shock-sensitive metal nitrophenolates is a known risk. Use glass, Teflon, or HDPE.

Part 3: Standard Operating Procedures (SOP)

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 minimum; P100/HEPA respirator required for handling powders >1g due to high acute toxicity (LD50 often <500 mg/kg).

-

Dermal: Double-gloving (Nitrile over Laminate) is recommended. Fluorination increases lipophilicity, enhancing skin absorption rates compared to non-fluorinated analogs.

-

Eye: Chemical splash goggles. Face shield required during acid/base adjustments.

Synthesis & Handling Workflow

The following workflow minimizes the risk of thermal runaway and dust exposure.

Figure 2: Safe handling workflow. Note the critical "Acidic Quench" step to ensure the compound exists as the stable phenol, not the explosive phenolate salt, before concentration.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

A common application is using FNPs as nucleophiles.

Reagents:

-

Substrate: 2-Fluoro-4-nitrophenol (1.0 eq)

-

Base: Potassium Carbonate (1.5 eq) - Use granular, not powder, to reduce dust.

-

Electrophile: Alkyl halide (1.1 eq)

-

Solvent: DMF or Acetonitrile

Step-by-Step:

-

Dissolution: Charge the flask with solvent before adding the FNP solid. This prevents dust clouds.

-

Base Addition: Add base in portions. Caution: The solution will turn bright yellow/orange immediately (formation of nitrophenolate anion).

-

Safety Note: This yellow intermediate is the thermally unstable species. Do not heat this mixture above 80°C without DSC validation.

-

-

Reaction: Stir at required temperature.

-

Quenching (The Most Critical Step):

-

Pour the reaction mixture into ice-cold dilute HCl (1M) .

-

Objective: Protonate the phenolate back to the neutral phenol before extraction.

-

Verification: Check aqueous layer pH is < 3.

-

-

Extraction: Extract with Dichloromethane or Ethyl Acetate.

-

Concentration: Do not strip to complete dryness on a rotary evaporator bath >50°C. Leave as a concentrated oil or wet solid if possible.

Part 4: Emergency Response

Spill Management

-

Dry Spills: Do NOT dry sweep.[1] This generates toxic dust. Cover with wet sand or vermiculite, then scoop into a container.

-

Decontamination: Wash the surface with a dilute alkaline solution (turns yellow) followed by water until no color remains.

First Aid[2][3]

-

Skin Contact: Immediate washing with soap and water for 15 minutes. The yellow stain indicates protein binding; medical evaluation is required due to potential systemic uncoupling effects (symptoms: sweating, fever, rapid heart rate).

-

Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.[2][3]

References

-

Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria.[4] Biochemical Pharmacology. [Link]

-

Han, Z., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates.[5] Organic Process Research & Development. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Nitrophenol.[Link]

Sources

Storage and stability requirements for 2-nitro-4-(pentafluoroethoxy)phenol solutions

Application Note: Storage and Stability Protocol for 2-Nitro-4-(pentafluoroethoxy)phenol Solutions

Abstract & Compound Profile

2-nitro-4-(pentafluoroethoxy)phenol (NPEP) is a fluorinated nitrophenol derivative often utilized as a metabolic probe, a synthesis intermediate for agrochemicals (analogous to fluorodifen metabolites), or a bioisostere in drug discovery.[1][2] Its stability is governed by two competing functional groups: the electron-withdrawing nitro group (

This protocol defines the conditions required to prevent the three primary degradation pathways: photolytic reduction , oxidative coupling , and hydrolytic cleavage .[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Characteristic | Relevance to Stability |

| Structure | Phenol ring, 2-Nitro, 4-Pentafluoroethoxy | Acidic proton; Light sensitive.[1][2] |

| Appearance | Yellow crystalline solid | Darkening indicates degradation (quinone formation).[1][2] |

| Solubility | High: DMSO, Ethanol, DMFLow: Water (neutral pH) | Requires organic solvent for stock preparation.[1] |

| Acid Dissociation (pKa) | Est.[1][2] 6.0 – 6.8 (Acidic) | Ionizes at physiological pH; Phenolate form is more oxidation-prone.[1][2] |

| Light Sensitivity | High (Nitro group) | Strict dark conditions required. |

Stability Risks & Degradation Mechanisms[1][2][3]

To ensure data integrity, researchers must understand why specific conditions are prescribed.

-

Photolysis (Critical): Nitro-aromatics are inherently unstable under UV/Visible light.[1][2] Photon absorption leads to the formation of nitroso intermediates and subsequent rearrangement into quinones or azoxy compounds. This manifests as a color shift from yellow to deep red/brown.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, particularly when deprotonated (phenolate form). While the electron-withdrawing fluoro-group stabilizes the ring somewhat, the presence of trace metals or high pH can accelerate oxidative coupling.[2]

-

Hygroscopicity: While the solid is relatively hydrophobic, DMSO solutions are hygroscopic. Absorbed water can hydrolyze the solution over time or alter the effective concentration.

Diagram 1: Stability Logic & Degradation Pathways

Caption: Mechanistic flow of NPEP degradation.[1][2] Light triggers nitro-reduction; alkaline conditions promote oxidation via the phenolate ion.[1][2]

Preparation of Stock Solutions

Objective: Create a stable 50 mM stock solution.

Reagents & Equipment

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1][2] Rationale: DMSO minimizes volatility and prevents hydrolysis compared to ethanol.[1][2]

-

Container: Amber glass vial with PTFE-lined screw cap.[1][2] Rationale: Amber glass blocks UV; PTFE prevents leaching of plasticizers.[1][2]

-

Gas: Nitrogen or Argon (optional but recommended for long-term storage).[1][2]

Protocol Steps

-

Equilibration: Allow the vial of solid NPEP to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Weigh the required amount of NPEP (MW ≈ 273.1 g/mol ) into an amber vial.

-

Calculation: To prepare 1 mL of 50 mM stock, weigh 13.65 mg .

-

-

Dissolution: Add anhydrous DMSO. Vortex gently until fully dissolved. The solution should be a clear, bright yellow.

-

Caution: Do not sonicate for extended periods as heat can induce degradation.

-

-

Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes or amber glass vials.

-

Inert Overlay (Optional): Gently blow a stream of Nitrogen/Argon over the headspace before capping.[1]

Storage Requirements

| State | Temperature | Container | Shelf Life (Est.)[1][2][3] |

| Solid Powder | 4°C (Dry) | Amber Glass, Desiccated | 2 Years |

| Stock (DMSO) | -20°C or -80°C | Amber Polypropylene/Glass | 6 Months (-20°C)1 Year (-80°C) |

| Working Soln. | 4°C | Foil-wrapped tube | < 24 Hours |

Critical Warning: Do not store DMSO stock solutions at 4°C for extended periods, as DMSO freezes at ~19°C. Repeated partial freezing/thawing at 4°C can cause concentration gradients (cryoconcentration).[1][2] Store definitely frozen (-20°C) or liquid (RT, short term only).

Quality Control (QC) & Troubleshooting

Before using a stored stock, perform a rapid visual and spectral check.

Visual Inspection:

-

Pass: Clear, yellow solution.[1]

-

Fail: Orange/Brown tint, cloudiness, or precipitate. (Indicates photolysis or oxidation).[1]

Spectral Validation (UV-Vis): Dilute stock to 50 µM in neutral buffer (PBS, pH 7.4).

-

Expected: Strong absorbance peak at ~400 nm (phenolate form) or ~320 nm (phenol form), depending on pH.[1][2]

-

Shift: A bathochromic shift (red shift) or broadening of the peak often indicates decomposition.[1][2]

Diagram 2: Workflow for Solution Handling

Caption: Optimal workflow to maintain compound integrity from solid state to experimental use.

Safety & Handling (SDS Summary)

-

Hazards: Toxic if swallowed, in contact with skin, or inhaled.[4] Causes skin and eye irritation.

-

Specific Reactivity:

-

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.

References

-

Sigma-Aldrich. Product Specification: 2-Nitro-4-(trifluoromethoxy)phenol (CAS 129644-56-0).[1][2]Link (Accessed Feb 2026).[2] Note: Used as homologous reference for physicochemical stability.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol.[1][2]Link (Accessed Feb 2026).[2]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.[1][2] Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Link

-

U.S. EPA. Substance Details: Phenol, 4-fluoro-2-nitro-.[1][2][5][6] Substance Registry Services. Link[1][2]

Sources

- 1. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

Technical Support Center: Crystallization of 2-Nitro-4-(pentafluoroethoxy)phenol

The following technical guide is designed for researchers and process chemists optimizing the crystallization of 2-nitro-4-(pentafluoroethoxy)phenol . This guide synthesizes principles of fluorinated aromatic chemistry with practical crystallization engineering.

Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting

Chemical Profile & Critical Parameters

Before initiating optimization, you must understand the physicochemical behavior of your target.[1] The pentafluoroethoxy (-OC₂F₅) group imparts significant lipophilicity and alters the crystal lattice energy compared to non-fluorinated nitrophenols.

| Parameter | Characteristic | Implication for Crystallization |

| Acidity (pKa) | ~6.5 - 7.0 (Est.) | pH Sensitivity : The compound will deprotonate in basic conditions (forming a phenolate salt), drastically changing solubility. Always crystallize in acidic or neutral media. |

| Lipophilicity | High (Fluorine effect) | Solubility : High in organics (EtOH, Toluene, EtOAc); Very low in water.[1] |

| Melting Point | Low to Moderate (< 100°C)* | Risk : High risk of "oiling out" (Liquid-Liquid Phase Separation) before crystallization if supersaturation is too high. |

| Impurity Profile | 2,6-Dinitro analog; Unreacted phenol | Purification : The dinitrated impurity is more acidic and polar; unreacted material is less polar.[1] |

*Note: Fluorinated alkoxy chains often lower the melting point compared to their methyl analogs due to increased rotational freedom.[1]

Optimization Workflow (Protocol)

Phase 1: Solvent System Selection

Goal: Identify a system with a steep solubility curve (temperature dependence).[1]

Recommended Solvent System: Ethanol / Water (Anti-solvent) [1]

-

Rationale : Ethanol solubilizes the fluorinated ring effectively. Water acts as a strong anti-solvent.[1] This system allows for "Cooling + Anti-solvent" hybrid crystallization.

-

Alternative : Toluene / Heptane (for strictly non-polar impurity rejection).

Experimental Protocol:

-

Dissolution : Dissolve 10g of crude solid in minimal Ethanol at 50°C.

-

Filtration : Polish filter (0.45 µm) to remove insoluble particulates.

-

Anti-solvent Addition : Slowly add Water at 50°C until the solution turns slightly turbid (Cloud Point).

-

Re-heating : Add 5% excess Ethanol to clear the solution.

-

Cooling Ramp : Cool to 5°C at a rate of 0.2°C/min.

Phase 2: Controlling Metastable Zone Width (MSZW)

Goal: Prevent oiling out and ensure large, filterable crystals.[1]

The "Oiling Out" Danger Zone: Fluorinated phenols often form a stable oil phase in water-rich mixtures. If your solution turns into milky droplets instead of crystals, you have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the solubility curve.[1]

Corrective Action:

-

Increase Seeding : Add 1-2 wt% pure seed crystals at the saturation point (approx. 40-45°C).

-

Reduce Water Ratio : Keep the solvent composition richer in Ethanol to stay above the LLPS boundary.[1]

Visualizing the Process Logic

The following diagram illustrates the decision matrix for optimizing the solvent system based on observed behavior (Oiling out vs. Precipitation).

Caption: Decision matrix for navigating Liquid-Liquid Phase Separation (LLPS) during solvent optimization.

Troubleshooting Guide (FAQ)

Q1: My product comes out as a yellow oil at the bottom of the flask. What happened? A: You encountered "Oiling Out." This occurs when the crystallization temperature is higher than the melting point of the solvated solid, or you are operating in the LLPS region.[1]

-

Fix : Re-heat the mixture until clear. Add more Ethanol (solubilizer) to shift the composition.[1] Cool slower and add seed crystals at 5°C above the temperature where oiling previously occurred.

Q2: The crystals are too fine and clog the filter. A: Nucleation was too rapid.

-

Fix : Reduce the cooling rate (try 0.1°C/min). Alternatively, use temperature cycling : Cool to nucleate, heat slightly to dissolve fines, then cool again slowly to grow the remaining large crystals (Ostwald Ripening).[1]

Q3: The product is dark orange/brown instead of bright yellow. A: This indicates oxidation or the presence of dinitrated impurities.[1]

-

Fix : Perform a carbon treatment . Dissolve the crude in hot ethanol, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot before adding the anti-solvent.

Q4: Yield is low (<60%). A: The compound is too soluble in the mother liquor.[1]

-

Fix : Cool to a lower final temperature (e.g., 0°C or -5°C). Ensure the final water content is high enough (e.g., 50-60% v/v) to force precipitation, but not so high that it causes oiling out.[1]

References & Grounding

-

Chemical Identity & Analog Behavior :

-

Crystallization Principles :

-

Synthesis Context :

Sources

Comparing lipophilicity of 2-nitro-4-(pentafluoroethoxy)phenol vs non-fluorinated phenols

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery

In the landscape of drug development, the journey from a promising chemical entity to a successful therapeutic agent is governed by a complex interplay of physicochemical properties. Among these, lipophilicity—literally "fat-loving"—stands as a paramount parameter. It dictates how a drug candidate will behave in the body, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] An optimal level of lipophilicity is crucial; a compound that is too water-soluble may be poorly absorbed through the lipid-rich membranes of the gut, while one that is excessively fat-soluble might accumulate in fatty tissues, leading to toxicity, or fail to dissolve in aqueous blood serum.[3][4]

The most widely accepted measure of lipophilicity is the partition coefficient (LogP), which quantifies the equilibrium distribution of a compound between an immiscible lipid-like solvent (typically n-octanol) and water.[3] For ionizable compounds, the distribution coefficient (LogD) at a specific pH provides a more physiologically relevant measure.

Medicinal chemists frequently employ strategic modifications to fine-tune a molecule's lipophilicity. One of the most powerful tools in this arsenal is the introduction of fluorine atoms.[5] The substitution of hydrogen with fluorine can have profound, and sometimes counterintuitive, effects on a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity.[6][7][8]

This guide provides an in-depth comparison of the lipophilicity of 2-nitro-4-(pentafluoroethoxy)phenol , a strategically fluorinated molecule, against its non-fluorinated structural analogs. We will explore the underlying principles, present a robust experimental framework for determining these values, and analyze the data to provide field-proven insights for researchers, scientists, and drug development professionals.

Experimental Framework: Determining Lipophilicity via HPLC

While the traditional shake-flask method (OECD 107) is a valid approach, the High-Performance Liquid Chromatography (HPLC) method, as outlined in OECD Guideline 117, offers higher throughput and is suitable for a broader range of LogP values (typically 0 to 6).[9][10][11][12][13] It is the preferred method in many discovery settings for its efficiency and reproducibility.

The causality behind this experimental choice is rooted in its mechanism. The HPLC method utilizes a non-polar stationary phase (like C18-silica) and a polar mobile phase. A compound's retention time on the column is directly proportional to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus elute later.[9][12] By calibrating the system with compounds of known LogP values, a highly reliable correlation can be established to determine the LogP of an unknown compound.

Experimental Workflow for LogP Determination by HPLC (OECD 117)

Caption: Workflow for LogP determination using the HPLC method (OECD 117).

Detailed Protocol: HPLC Method

This protocol is a self-validating system, where the quality of the calibration curve (R² > 0.95) confirms the system's suitability for analysis.[14]

-

Preparation of Mobile Phase and Solvents:

-

Prepare the mobile phase, typically a mixture of HPLC-grade acetonitrile and water. The exact ratio is adjusted to ensure retention times are within a reasonable window.

-

The dissolution solvent for samples should be the mobile phase itself to avoid peak distortion.

-

-

Selection of Reference Compounds:

-

Choose at least 6 commercially available reference compounds with structurally similar characteristics to the test compound and with reliable, known LogP values that bracket the expected LogP of the analyte.

-

-

System Setup and Calibration:

-

Equip an HPLC system with a reverse-phase C18 column and a UV detector.

-

Set a constant column temperature (e.g., 25°C).

-

Run the mobile phase through the system until a stable baseline is achieved (isocratic elution).

-

Inject each reference compound individually and record its retention time (t_R_).

-

Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R_ - t_0_) / t_0_.

-

Generate a calibration curve by plotting the known LogP values of the reference standards against their calculated log k values. Perform a linear regression and ensure the correlation coefficient (R²) is > 0.95.

-

-

Analysis of the Test Compound:

-

Dissolve the test compound in the mobile phase at a low concentration.

-

Inject the test compound solution into the HPLC system under the identical conditions used for calibration.

-

Record the retention time (t_R_) in duplicate.[9]

-

Calculate the capacity factor (k) for the test compound.

-

-

Determination of LogP:

-

Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log k value.

-

Comparative Analysis: The Impact of Pentafluoroethoxy Substitution

To understand the effect of the pentafluoroethoxy group, we compare it against a series of non-fluorinated phenols. The data, comprising experimentally determined and high-quality calculated values, are summarized below.

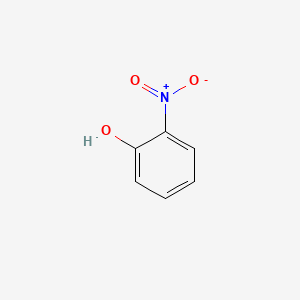

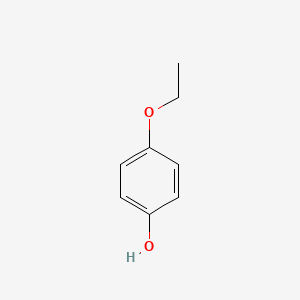

| Compound Name | Structure | LogP Value | Data Type | Source |

| 2-Nitrophenol |  | 1.8 | Experimental | PubChem[15] |

| 4-Ethoxyphenol |  | 1.81 | Experimental | PubChem[16] |

| 2-Nitro-4-ethoxyphenol |  | 2.4 | Calculated (XLogP3) | PubChem[17] |

| 2-Nitro-4-(pentafluoroethoxy)phenol | Structure not available in database | ~3.5 - 4.0 | Estimated | See Discussion |

Note: An experimental LogP for 2-nitro-4-(pentafluoroethoxy)phenol is not publicly available. The value is estimated based on established principles of fluorine's contribution to lipophilicity.

Discussion: Deconstructing Structure-Lipophilicity Relationships

-

Effect of the Nitro Group: Comparing phenol (LogP ≈ 1.5) to 2-nitrophenol (LogP = 1.8), the effect of the nitro group is modest. While its polarity might be expected to decrease lipophilicity, intramolecular hydrogen bonding between the ortho-nitro and hydroxyl groups can shield these polar functions, slightly increasing the overall lipophilicity compared to its meta and para isomers.

-

Effect of the Ethoxy Group: The addition of an ethyl chain, as seen in 4-ethoxyphenol (LogP = 1.81), increases lipophilicity relative to phenol by introducing a non-polar hydrocarbon moiety.

-

Combined Effects in the Non-Fluorinated Analog: In 2-nitro-4-ethoxyphenol, we see the combined contributions. The ethoxy group significantly boosts lipophilicity, bringing the calculated LogP to 2.4.[17] This molecule serves as the ideal direct comparator for our target compound.

-

The Dominant Influence of the Pentafluoroethoxy Group: The replacement of the five hydrogens on the ethoxy group with fluorine atoms is predicted to dramatically increase lipophilicity. While fluorine is the most electronegative element, which can increase bond polarity, the overall effect of a perfluoroalkyl group on lipophilicity is overwhelmingly positive.[6][8] This stems from several factors:

-

Increased Molecular Surface Area: Fluorine atoms are larger than hydrogen atoms, leading to a significant increase in the non-polar surface area of the molecule, which enhances hydrophobic interactions.

-

Hydrophobic Sheath: The highly polarized C-F bonds are poor hydrogen bond acceptors. The fluorine atoms create a "hydrophobic sheath" around the alkyl chain, effectively repelling water molecules more than a standard hydrocarbon chain does.

-

Reduced Basicity: The strong electron-withdrawing nature of the pentafluoroethoxy group significantly reduces the basicity of the ether oxygen, further diminishing polar interactions with water.[7]

-

Based on these principles, each fluorine atom typically adds ~0.3-0.5 to the LogP value. Therefore, replacing five hydrogens with five fluorines on the ethoxy group of 2-nitro-4-ethoxyphenol (LogP ≈ 2.4) would be expected to increase its LogP by at least 1.0 to 1.5 units, leading to an estimated LogP in the range of 3.5 to 4.0 for 2-nitro-4-(pentafluoroethoxy)phenol . This substantial increase pushes the molecule into a significantly more lipophilic domain.

Conclusion and Outlook

This guide demonstrates that the strategic incorporation of a pentafluoroethoxy group profoundly increases the lipophilicity of a nitrophenol scaffold when compared to its direct non-fluorinated analog. The LogP of 2-nitro-4-(pentafluoroethoxy)phenol is estimated to be significantly higher than that of 2-nitro-4-ethoxyphenol, an effect driven by the increased non-polar surface area and hydrophobic nature of the C-F bonds.

For drug development professionals, this highlights the power of fluorination as a tool to modulate physicochemical properties.[18] Such a modification can be used to enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and alter protein-binding characteristics.[5][6] Understanding and precisely quantifying these effects through robust experimental methods like the OECD 117 HPLC protocol is essential for the rational design of effective and safe therapeutic agents.

References

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863–875. [Link]

-

ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]

-

Jeter, C., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6296. [Link]

-

Remedium. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Remedium, 5(4). [Link]

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Link]

-

Mei, H., et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6302–6326. [Link]

-

Semantic Scholar. (n.d.). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-801. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

PubChem. (n.d.). 4-Ethoxyphenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-ethoxyphenol. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

-

LookChem. (n.d.). 2-Ethoxy-4-nitrophenol. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

OECD iLibrary. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

SIELC Technologies. (2018). Phenol, 2-ethoxy-4-nitro-. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 117 – Partition Coefficient, HPLC Method. Retrieved from [Link]

-

Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV-0014-6 by the HPLC method (OECD 117). Retrieved from [Link]

-

ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. [Link]

-

PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 2-ethoxy-4-nitro-. Retrieved from [Link]

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 12. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 13. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Phenol, 2-ethoxy-4-nitro- | C8H9NO4 | CID 170275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. inhancetechnologies.com [inhancetechnologies.com]

The Bioavailability Standoff: A Comparative Guide to Pentafluoroethoxy vs. Trifluoromethoxy Derivatives in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry, often employed to enhance the metabolic stability and modulate the physicochemical properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has become a well-established tool. However, its bulkier analogue, the pentafluoroethoxy (-OC₂F₅) group, is emerging as a compelling, albeit less explored, alternative. This guide provides an in-depth, objective comparison of the influence of these two critical substituents on a molecule's bioavailability, supported by a synthesis of available experimental data and detailed protocols for key validation assays.

The Causality of Fluorination: Why Trifluoromethoxy and Pentafluoroethoxy Matter

The introduction of -OCF₃ and -OC₂F₅ groups into a drug candidate is a deliberate strategy to improve its pharmacokinetic profile. The high bond energy of the carbon-fluorine (C-F) bond renders these moieties highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, a primary driver of drug metabolism.[1] By blocking potential sites of metabolism, these groups can significantly extend a drug's half-life, leading to improved bioavailability.[1] Furthermore, their strong electron-withdrawing nature can influence a molecule's pKa and interactions with biological targets.[2] The choice between these two groups, however, hinges on a nuanced understanding of their differential effects on key determinants of bioavailability: lipophilicity, metabolic stability, and cell permeability.

Lipophilicity: A Double-Edged Sword in Drug Delivery

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical factor governing a drug's ability to traverse biological membranes. While a certain degree of lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[2]

The trifluoromethoxy group is known to be more lipophilic than the trifluoromethyl group.[2][3] The addition of two more fluorine atoms and a carbon in the pentafluoroethoxy group would intuitively suggest an even greater increase in lipophilicity. While direct comparative studies are limited, one source suggests that the -OC₂F₅ and -OCF₃ groups have similar lipophilicity.[4] However, a systematic study of fluorinated anisoles demonstrated a significant increase in calculated logP (ClogP) with increasing fluorination, with trifluoromethoxybenzene showing a substantially higher ClogP than its less fluorinated counterparts.[5] This suggests that the pentafluoroethoxy group is likely to be at least as lipophilic, if not more so, than the trifluoromethoxy group.

Table 1: Comparative Lipophilicity of Fluorinated Moieties

| Functional Group | Hansch π Value | General Lipophilicity Trend |

| -CH₃ | +0.56 | Baseline |

| -CF₃ | +0.88 | More lipophilic than -CH₃[3] |

| -OCH₃ | -0.02 | Less lipophilic than -CH₃ |

| -OCF₃ | +1.04 | More lipophilic than -CF₃[2][3] |

| -OC₂F₅ | Not widely reported | Expected to be similar to or greater than -OCF₃[4] |

This highlights a key consideration for drug designers: while the pentafluoroethoxy group may offer enhanced metabolic stability, its potentially higher lipophilicity must be carefully balanced to maintain an optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Metabolic Stability: The Impervious Shield of Perfluoroalkoxy Groups

The primary rationale for incorporating perfluoroalkoxy groups into drug candidates is to enhance their metabolic stability. The strength of the C-F bond makes these groups exceptionally resistant to oxidative metabolism by CYP enzymes.[1] Both the trifluoromethoxy and pentafluoroethoxy groups are significantly more stable than their non-fluorinated ether counterparts (e.g., -OCH₃).

While both groups offer a profound stabilizing effect, the larger steric bulk of the pentafluoroethoxy group may provide an additional shielding effect for adjacent metabolically labile sites on the molecule. However, it is also plausible that the metabolic stability of the two groups is broadly comparable, given that the primary mechanism of stabilization is the inherent strength of the C-F bonds.[4]

To experimentally validate and compare the metabolic stability of drug candidates bearing these two groups, an in vitro microsomal stability assay is the industry standard.

Cell Permeability: The Gateway to Systemic Circulation